molecular formula C14H17NO B2451949 N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide CAS No. 2411195-98-5

N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide

Cat. No. B2451949
M. Wt: 215.296
InChI Key: LSEHUDOHUMTGPC-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide, commonly known as DEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEP is a chiral compound that possesses a double bond and an amide functional group. It is synthesized through a multi-step process, and its mechanism of action is related to its ability to interact with specific receptors in the body.

Mechanism Of Action

The mechanism of action of DEP is related to its ability to interact with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. DEP has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

DEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to enhance the survival of neurons and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

DEP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis can be challenging and time-consuming, and its stability can be affected by factors such as temperature and pH.

Future Directions

There are several future directions for research on DEP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of DEP-based drugs for the treatment of neurodegenerative diseases and cancer is an area of active research.

Synthesis Methods

The synthesis of DEP involves a series of steps, including the preparation of starting materials, the formation of intermediates, and the final product. The process starts with the preparation of 2,3-dihydro-1H-indene, which is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to obtain the carboxylic acid, which is further converted into the amide by reacting with propargylamine. The final product is obtained through the dehydration of the amide using phosphorus oxychloride.

Scientific Research Applications

DEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DEP has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, DEP has been shown to be an effective ligand for the synthesis of metal nanoparticles. In catalysis, DEP has been used as a chiral ligand in asymmetric synthesis reactions.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10(2)12-8-7-11-5-4-6-13(11)9-12/h3,7-10H,1,4-6H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHUDOHUMTGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide

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